molecular formula C10H13BrN2O B8293179 3-(4-Bromoanilino)butanamide

3-(4-Bromoanilino)butanamide

Cat. No.: B8293179
M. Wt: 257.13 g/mol
InChI Key: CCNIUDGSYCXEII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromoanilino)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 4-bromoanilino group at the third carbon. The 4-bromoanilino moiety (a benzene ring with a bromine atom at the para position and an amine group) is a common pharmacophore in medicinal chemistry, often contributing to biological activity through hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

3-(4-bromoanilino)butanamide

InChI

InChI=1S/C10H13BrN2O/c1-7(6-10(12)14)13-9-4-2-8(11)3-5-9/h2-5,7,13H,6H2,1H3,(H2,12,14)

InChI Key

CCNIUDGSYCXEII-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)N)NC1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations

3-(4-Bromoanilino)-3-oxopropanoic Acid (CAS 95262-09-2)
  • Structure: Features a propanoic acid backbone with a 4-bromoanilino group and a ketone group at the third carbon.
  • Key Properties: Molecular Formula: C₉H₈BrNO₃ Purity: ≥95% (industrial grade) Applications: Used as an organic building block for synthesizing more complex molecules, particularly in pharmaceutical intermediates .
  • Comparison: The ketone and carboxylic acid groups enhance polarity compared to 3-(4-Bromoanilino)butanamide, increasing solubility in polar solvents but reducing lipid membrane permeability.
(E)-3-(4-Bromoanilino)-2-cyanoprop-2-enamide
  • Structure: Contains a cyano group and an α,β-unsaturated enamide system.
  • Key Properties :
    • Purity: >99% (high-purity grade)
    • Applications: Serves as a pharmaceutical intermediate, particularly in anticancer and antimicrobial agent development .

Backbone Modifications

3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one
  • Structure: A propanone backbone with 4-bromoanilino, 4-chlorophenyl, and phenyl substituents.
  • Key Properties: Molecular Formula: C₂₁H₁₇BrClNO Crystallography: Monoclinic crystal system (space group P2₁/n) with unit cell dimensions a = 10.6571 Å, b = 17.2432 Å, c = 10.8602 Å, β = 113.571° .
  • Comparison : The additional chlorophenyl and phenyl groups create steric bulk, which may hinder crystal packing efficiency but improve binding selectivity in receptor-ligand interactions.
tert-butyl 3-[(4-bromoanilino)methyl]pyrrolidine-1-carboxylate (CAS 887590-75-2)
  • Structure: Pyrrolidine ring with a 4-bromoanilino-methyl substituent and a Boc-protected amine.
  • Key Properties :
    • Applications: Used in peptide-mimetic drug design due to its rigid pyrrolidine backbone and protected amine .
  • Comparison : The Boc group enhances solubility in organic solvents, facilitating synthetic modifications, while the pyrrolidine ring introduces conformational constraints.

Complex Derivatives

1-(4-Bromoanilino)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol
  • Structure: Combines a propan-2-ol backbone with 4-bromoanilino and dibromocarbazole groups.
  • Key Properties: Molecular Weight: ~600 g/mol (estimated) Applications: Potential use in optoelectronics due to the carbazole moiety’s fluorescence properties .
  • Comparison: The carbazole group introduces π-π stacking capabilities, which are absent in this compound, making it suitable for material science applications.
3-[(4-Bromoanilino)methyl]-5-{[4-(diethylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione
  • Structure: Thiazolidinedione ring substituted with 4-bromoanilino and diethylaminophenyl groups.
  • Key Properties :
    • Applications: Likely explored as a tyrosine kinase inhibitor due to the thiazolidinedione moiety’s role in diabetes and cancer therapeutics .
  • Comparison : The thiazolidinedione core offers hydrogen-bonding sites and metabolic stability, contrasting with the simpler butanamide structure.

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